N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide
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Overview
Description
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide is a complex organic compound that features a thiazole ring, a brominated pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylpyridine to introduce the bromine atom at the 6-position. This is followed by the formation of the carboxamide group through an amide coupling reaction. The thiazole ring is then introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The brominated pyridine ring may enhance binding affinity to certain biological targets, while the carboxamide group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
- 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
- 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides
Uniqueness
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide is unique due to the presence of both a brominated pyridine ring and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-acetyl-1,3-thiazol-2-yl)-6-bromo-3-methylpyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2S/c1-6-3-4-9(13)15-10(6)11(18)16-12-14-5-8(19-12)7(2)17/h3-5H,1-2H3,(H,14,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAVGICDTZRSEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)C(=O)NC2=NC=C(S2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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